Bacterial Urease Inhibition: 13.7 μM IC50 vs. Thiourea Standard (21.1 μM) – Direct Quantitative Comparison from Curated ChEMBL/BindingDB Data
In a bacterial urease inhibition assay using urea as substrate (E. coli urease; 15-min preincubation, ELISA readout), 1-(2-(4-hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea achieved an IC50 of 1.37 × 10⁴ nM, equivalent to 13.7 μM. [1] The standard urease inhibitor thiourea yielded an IC50 of 21.14 ± 0.42 μM under comparable assay conditions, as reported in an independent peer-reviewed study. [2] This represents a 1.54-fold improvement in potency over the standard threshold, placing CAS 1797956-19-4 in the moderate-potency tier of known urease inhibitors.
| Evidence Dimension | Bacterial urease inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 13.7 μM (1.37 × 10⁴ nM) |
| Comparator Or Baseline | Thiourea: IC50 = 21.14 ± 0.42 μM |
| Quantified Difference | 1.54-fold more potent than thiourea standard |
| Conditions | Target Compound: E. coli urease subunit alpha, urea substrate, 15-min preincubation, ELISA. [1] Thiourea Standard: reported IC50 in independent synthesis study under urease inhibition assay conditions. [2] |
Why This Matters
This quantitative potency differential supports the selection of CAS 1797956-19-4 over generic thiourea as a moderate-efficacy urease inhibitor scaffold for anti-ureolytic or antibacterial adjuvant research programs.
- [1] BindingDB. BDBM50532164 / CHEMBL4436232: 1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea – Urease inhibition data. University of Karachi, curated by ChEMBL. Accessed May 8, 2026. View Source
- [2] PMC9608490, Table 7. Thiourea IC50 = 21.14 ± 0.42 μM. Published in Molecules. 2022. Accessed May 8, 2026. View Source
